

In-Depth Technical Guide to the Spectroscopic Data of Phenylselenenyl Bromide

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Compound of Interest

Compound Name: Phenylselenenyl bromide

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This technical guide provides a comprehensive overview of the spectroscopic data for **Phenylselenenyl bromide** (C₆H₅SeBr), a key reagent in organic synthesis. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, purity assessment, and reaction monitoring.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **Phenylselenenyl bromide**.

Table 1: ¹H and ¹³C NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ) ppm |
|-----------------|-------------------|--|
| ¹ H | CDCl ₃ | 7.20-7.40 (m, 3H, Ar-H), 7.65-7.75 (m, 2H, Ar-H) |
| ¹³ C | CDCl ₃ | 128.1, 129.5, 131.2, 133.8 |

Table 2: ⁷⁷Se NMR Spectroscopic Data

While a specific chemical shift for **Phenylselenenyl bromide** is not consistently reported in readily available literature, the typical range for selenenyl bromides (R-Se-Br) is between 600 and 800 ppm, relative to dimethyl selenide ((CH₃)₂Se) at 0 ppm. The broad chemical shift

range of ^{77}Se NMR makes it a highly sensitive probe for the electronic environment of the selenium atom.[\[1\]](#)[\[2\]](#)[\[3\]](#)

| Nucleus | Solvent | Typical Chemical Shift (δ) ppm | Reference |
|------------------|-----------------|---|----------------------------|
| ^{77}Se | CDCl_3 | 600 - 800 | $(\text{CH}_3)_2\text{Se}$ |

Table 3: Infrared (IR) Spectroscopy Data

The IR spectrum of **Phenylselenenyl bromide** exhibits characteristic absorptions for a substituted benzene ring.

| Wavenumber (cm^{-1}) | Vibration |
|---------------------------------|--|
| ~3055 | Aromatic C-H stretch |
| ~1575 | Aromatic C=C stretch |
| ~735 and ~685 | C-H out-of-plane bending for monosubstituted benzene |
| ~460 | C-Se stretch |

Table 4: Mass Spectrometry (MS) Data

Mass spectrometry of **Phenylselenenyl bromide** reveals a characteristic isotopic pattern due to the presence of both selenium and bromine isotopes. The molecular ion peak is expected around m/z 236, corresponding to the most abundant isotopes (^{80}Se and ^{79}Br).

| m/z | Fragment | Notes |
|-------|---------------------------------------|---------------------------|
| ~236 | $[\text{C}_6\text{H}_5\text{SeBr}]^+$ | Molecular ion |
| ~157 | $[\text{C}_6\text{H}_5\text{Se}]^+$ | Loss of Bromine |
| ~77 | $[\text{C}_6\text{H}_5]^+$ | Loss of Selenenyl bromide |

Experimental Protocols

Synthesis of Phenylselenenyl Bromide

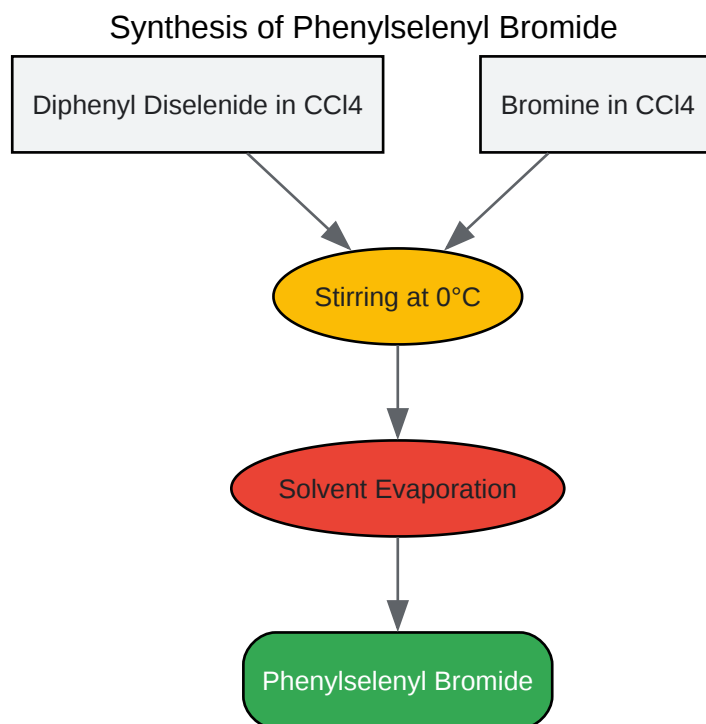
Phenylselenenyl bromide is typically synthesized by the bromination of diphenyl diselenide.^[4]

Materials:

- Diphenyl diselenide
- Bromine
- Carbon tetrachloride (or another suitable inert solvent)

Procedure:

- Dissolve diphenyl diselenide in carbon tetrachloride in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.
- Cool the solution in an ice bath.
- Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution.
- Continue stirring for a short period after the addition is complete.
- Remove the solvent under reduced pressure to yield **Phenylselenenyl bromide** as a dark red solid.



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Figure 1: Experimental workflow for the synthesis of **Phenylselenenyl bromide**.

NMR Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **Phenylselenenyl bromide** in about 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- Filter the solution through a pipette with a small cotton or glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.

Instrument Parameters (General):

- Spectrometer: 400 MHz or higher field strength NMR spectrometer.

- ^1H NMR: Standard pulse sequence, sufficient number of scans for good signal-to-noise ratio.
- ^{13}C NMR: Proton-decoupled pulse sequence (e.g., zgpg30), longer acquisition time or more scans may be required due to the lower natural abundance of ^{13}C .
- ^{77}Se NMR: Due to the low natural abundance (7.63%) and lower gyromagnetic ratio of ^{77}Se , a larger sample concentration and a greater number of scans are typically required.^{[1][3]} A dedicated probe or a broadband probe is necessary. The reference standard is typically external dimethyl selenide.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

- Grind a small amount (1-2 mg) of **Phenylselenenyl bromide** with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.

Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet in the sample holder and acquire the IR spectrum, typically in the range of 4000-400 cm^{-1} .

Mass Spectrometry

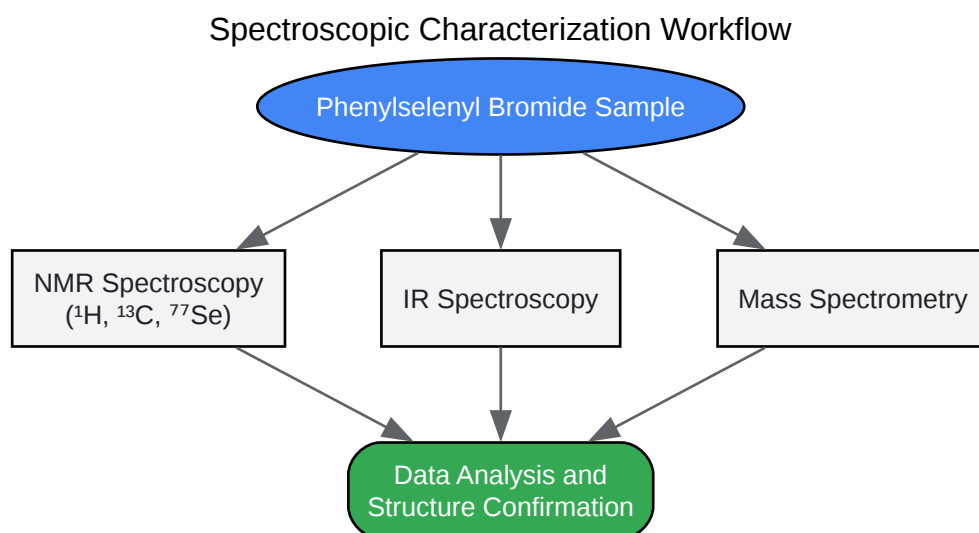
Sample Preparation and Analysis:

- Due to the sensitivity of organoselenium compounds, direct insertion probe (DIP) with electron ionization (EI) is a common method.
- Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or chloroform).

- Apply a small aliquot of the solution to the probe tip and allow the solvent to evaporate.
- Insert the probe into the mass spectrometer.

Instrumentation:

- A mass spectrometer capable of electron ionization (EI) is used.
- The fragmentation pattern is analyzed to identify the molecular ion and characteristic fragment ions.



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Figure 2: Logical workflow for the spectroscopic characterization of **Phenylselenenyl bromide**.

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